molecular formula C10H14ClN B1332079 4-(Tert-Butyl)-2-Chloroaniline CAS No. 42265-67-8

4-(Tert-Butyl)-2-Chloroaniline

Cat. No. B1332079
CAS RN: 42265-67-8
M. Wt: 183.68 g/mol
InChI Key: MFEZEFHCSBXPPO-UHFFFAOYSA-N
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Description

The compound 4-(Tert-Butyl)-2-Chloroaniline is a chemical of interest in various fields of research, particularly in the synthesis of pharmaceuticals and materials. The tert-butyl group attached to the aniline moiety suggests potential for steric hindrance, which can influence the reactivity and properties of the compound. The presence of the chloro group also suggests potential for further substitution reactions, making it a versatile intermediate for chemical synthesis.

Synthesis Analysis

The synthesis of compounds related to 4-(Tert-Butyl)-2-Chloroaniline involves multiple steps and can be achieved through different routes. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine, a compound with a similar tert-butyl and chloro substitution pattern, has been achieved through two efficient routes. One route utilizes thionyl chloride mediated chlorination with tetrabutylammonium chloride to suppress side products . Another route involves the addition of methylmagnesium chloride to a dimethyliminium salt to generate the tert-butyl group . Additionally, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction to form fused quinolines and isoquinolines, demonstrating the versatility of tert-butyl groups in synthesis .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, has been characterized by crystallization in an orthorhombic space group, with specific molecular dimensions and intermolecular interactions . These structural details are crucial for understanding the physical properties and reactivity of such molecules.

Chemical Reactions Analysis

The tert-butyl group in the molecular structure can influence the outcome of chemical reactions. For example, the synthesis of polyimides from a diamine precursor containing a tert-butyl group resulted in polymers with enhanced solubility and excellent thermal stability . The robust synthesis of 2-amino-5-tert-butylpyridine, a fragment with improved physicochemical properties over 4-tert-butylaniline, showcases the importance of the tert-butyl group in drug discovery and the potential for creating pharmaceutical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing tert-butyl groups are often enhanced due to the steric effects and the electron-donating nature of the tert-butyl group. For instance, polyimides synthesized from a tert-butyl containing diamine exhibited high solubility, transparency, and thermal stability, with glass transition temperatures above 264°C . These properties are essential for the development of materials with specific performance criteria.

Scientific Research Applications

1. Alkylation of p-Cresol

  • Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the synthesis of 2-tert-butyl-4-methylphenol, which has wide applications in industry . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .
  • Methods of Application: An efficient and mild method was established for this purpose. Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .
  • Results: The structure of the deep eutectic solvent catalyst was characterized by 1 H NMR spectra, thermogravimetric analysis, and Fourier transform infrared spectra (FT-IR) .

2. Preparation of Low-Dielectric Polyimide Films

  • Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the preparation of low-dielectric polyimide films, which are of great significance in the field of the microelectronics industry .
  • Methods of Application: A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy, which employed tetracarboxylic dianhydride and 4,4′-diamino-3,5-ditert butyl biphenyl ether as monomers .
  • Results: The optimized PI-4 exhibits an excellent comprehensive performance with a high (5) wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .

3. Synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine

  • Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

4. Conversion of Quinones to Quinols

  • Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in conjunction with visible light to convert quinones to quinols, mimicking the function of quinone pools in photosynthesis .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

5. Synthesis of 2-Methylpropan-2-ol

  • Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the synthesis of 2-Methylpropan-2-ol, also known as tert-Butyl alcohol . This compound has wide applications in industry, including the production of fragrances, agrochemicals, pharmaceuticals, rubber accelerators, and polymer stabilizers .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

6. Production of Epoxy Resins and Polycarbonate Resins

  • Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the production of epoxy resins and polycarbonate resins . It is also used to control molecular weight by limiting chain growth .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

7. Synthesis of 2-Methylpropan-2-ol

  • Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the synthesis of 2-Methylpropan-2-ol, also known as tert-Butyl alcohol . This compound has wide applications in industry, including the production of fragrances, agrochemicals, pharmaceuticals, rubber accelerators, and polymer stabilizers .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

8. Production of Epoxy Resins and Polycarbonate Resins

  • Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the production of epoxy resins and polycarbonate resins . It is also used to control molecular weight by limiting chain growth .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

Future Directions

The future directions for 4-(Tert-Butyl)-2-Chloroaniline could involve further investigation and exploration of its potential in various fields. For instance, the synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry .

properties

IUPAC Name

4-tert-butyl-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEZEFHCSBXPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334549
Record name 4-(Tert-Butyl)-2-Chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-Butyl)-2-Chloroaniline

CAS RN

42265-67-8
Record name 2-Chloro-4-(1,1-dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42265-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Tert-Butyl)-2-Chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Qiao, S Liang, C Chen, L Xiong, Q Guan, L Wang… - Chemosphere, 2022 - Elsevier
… 7) and spiked with 0.30 nM of BBPA, 0.07 nM of 4-(tert-butyl)aniline, 1.42 nM of 4-amino-3-chlorophenol, 0.23 nM of 4-amino-2,6-dichlorophenol, 0.27 nM of 4-tert-butyl-2-chloroaniline, …
Number of citations: 2 www.sciencedirect.com
YM Fang, RR Zhang, ZH Shen, CX Tan… - Letters in Drug …, 2018 - ingentaconnect.com
Background: A series of new 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline derivatives were designed and synthesized. Results: The primarily antifungal assay results indicated that all of …
Number of citations: 22 www.ingentaconnect.com

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